

# Spectroscopic Profile of 11-Hydroxyhumantenine: A Technical Guide

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## Compound of Interest

Compound Name: 11-Hydroxyhumantenine

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-Hydroxyhumantenine**, a significant alkaloid isolated from the plant *Gelsemium elegans*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a conceptual workflow for its analysis.

## Introduction

**11-Hydroxyhumantenine** is a monoterpene indole alkaloid belonging to the humantenine class, which is characteristic of the genus *Gelsemium*. These alkaloids are of significant interest to the scientific community due to their complex molecular architecture and potential pharmacological activities. Accurate spectroscopic data is paramount for the unambiguous identification, characterization, and subsequent development of such natural products. This document serves as a centralized resource for the NMR and MS data of **11-Hydroxyhumantenine**.

## Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of natural products. For **11-Hydroxyhumantenine**, the protonated molecule is observed, and its accurate mass is used to deduce the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for **11-Hydroxyhumantenine**

| Ion                | Observed m/z                         | Calculated m/z                       | Molecular Formula   |
|--------------------|--------------------------------------|--------------------------------------|---|
| [M+H] <sup>+</sup> | Data not available in search results | Data not available in search results | C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub> |

Note: Specific observed and calculated m/z values for **11-Hydroxyhumantenine** were not available in the provided search results. The molecular formula is based on the known structure of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are essential for structural elucidation and confirmation.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **11-Hydroxyhumantenine** (in CDCl<sub>3</sub>)

| Position                             | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------------------|-------------------------|--------------|---------------------------|
| Data not available in search results |                         |              |                           |

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **11-Hydroxyhumantenine** (in CDCl<sub>3</sub>)

| Position                             | Chemical Shift (δ, ppm) |
|--------------------------------------|-------------------------|
| Data not available in search results |                         |

Note: Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift and coupling constant data for **11-Hydroxyhumantenine** were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on precise experimental methodologies. The following protocols are typical for the analysis of Gelsemium alkaloids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are generally recorded on high-field spectrometers. One-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR analyses are performed to enable complete structural assignment.

Typical NMR Experimental Parameters:

- Instrument: Bruker DRX-600 Spectrometer or equivalent.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ) are commonly used.
- Internal Standard: Tetramethylsilane (TMS) at  $\delta$  0.00 ppm.
- $^1\text{H}$  NMR:
  - Scans: 16
  - Delay: 5 s
  - Spectral Width: -2.0 to 15 ppm
- $^{13}\text{C}$  NMR:
  - Scans: >10,000 (depending on sample concentration)
  - Delay: 2 s
- 2D NMR (COSY, HMBC, HSQC): Standard pulse programs are utilized with optimized parameters for the specific instrument.

## Mass Spectrometry (MS)

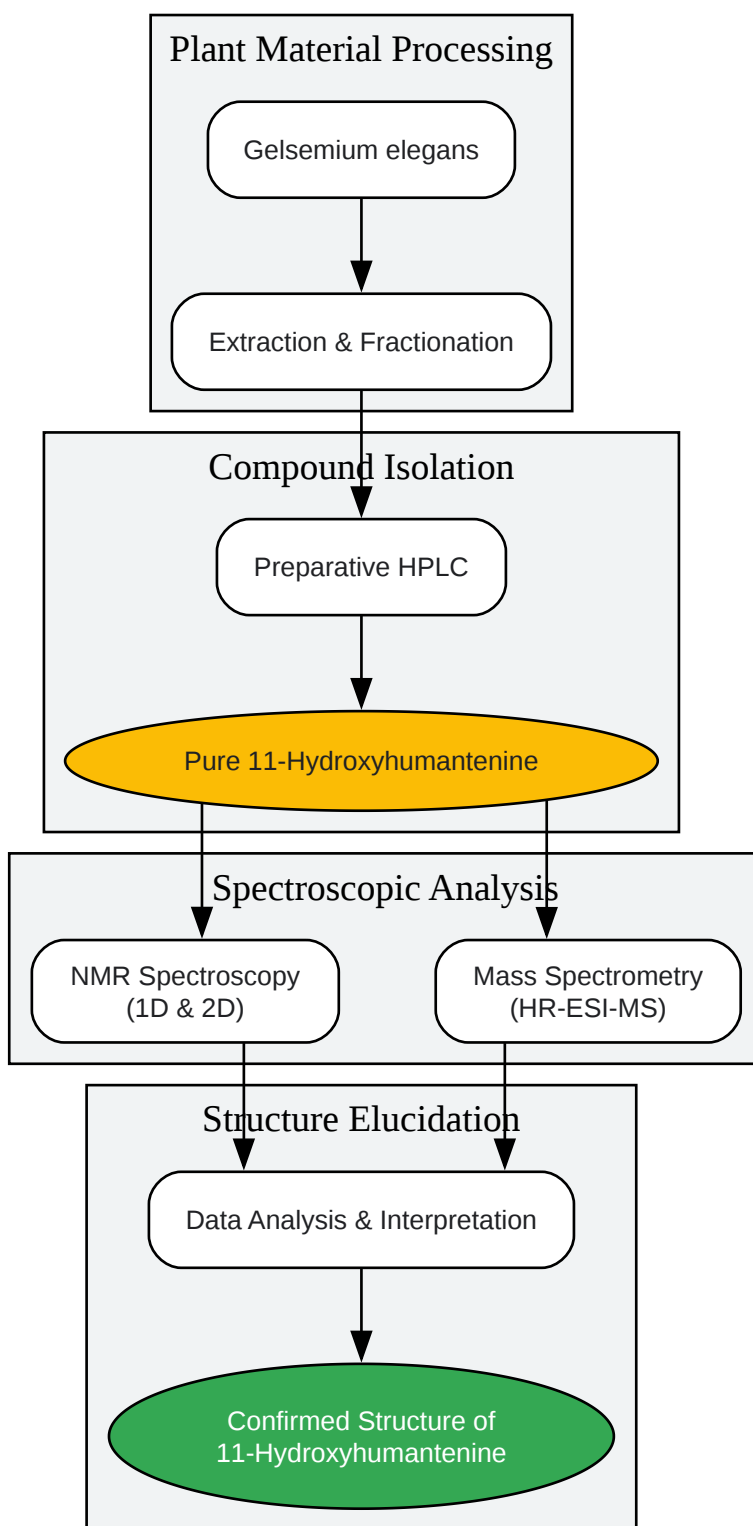
High-resolution mass spectra are typically acquired using an ESI-QTOF or Orbitrap mass spectrometer coupled with a liquid chromatography system.

Typical LC-MS/MS Experimental Parameters:[1][2]

- Chromatography System: Agilent 1290 series UPLC or equivalent.
- Column: Waters C18 column (e.g., 3.5  $\mu\text{m}$ , 4.6 mm  $\times$  150 mm).
- Mobile Phase: A gradient elution with water (containing 0.1-0.2% formic acid) and methanol or acetonitrile (containing 0.1-0.2% formic acid).
- Mass Spectrometer: Agilent 6460 triple quadrupole, Bruker maXis II™ ESI-QTOF, or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 50-1200.
- Source Parameters:
  - Capillary Voltage: ~3.5-4.5 kV
  - Drying Gas ( $\text{N}_2$ ): Flow rate ~12 L/min, Temperature ~300-350 °C
  - Nebulizer Gas Pressure: ~40-45 psi

## Workflow for Spectroscopic Analysis of 11-Hydroxyhumantenine

The logical flow from sample preparation to structural elucidation is a critical aspect of natural product research. The following diagram illustrates a typical workflow for the spectroscopic analysis of alkaloids like **11-Hydroxyhumantenine**.



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Workflow for the isolation and spectroscopic analysis of **11-Hydroxyhumantenine**.

This guide provides a framework for understanding and utilizing the spectroscopic data of **11-Hydroxyhumantenine**. While specific data points were not retrievable from the provided search results, the outlined tables and protocols offer a standardized format for their presentation and acquisition, aiding researchers in their ongoing studies of this intriguing class of natural products.

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## References

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